methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a diverse range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a phenoxy group, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoline intermediate.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with a halogenated intermediate.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-methylphenoxyacetate: Shares the phenoxy group but lacks the quinoline and thiophene rings.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure but different functional groups.
Mecoprop: Another phenoxy herbicide with a similar structure but different substituents.
Uniqueness
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of a quinoline core, a thiophene ring, and a phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H30ClNO4S |
---|---|
Molecular Weight |
500g/mol |
IUPAC Name |
methyl 4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H30ClNO4S/c1-14-9-18(28)7-8-21(14)33-13-17-10-22(34-16(17)3)25-23(26(31)32-6)15(2)29-19-11-27(4,5)12-20(30)24(19)25/h7-10,25,29H,11-13H2,1-6H3 |
InChI Key |
UZABTMQIKZYHHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)C |
Origin of Product |
United States |
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